2,6-Di-tert-butyl-4-methylcyclohexanol

Übersicht

Beschreibung

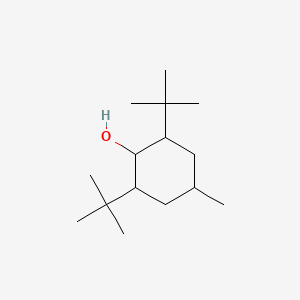

2,6-Di-tert-butyl-4-methylcyclohexanol is an organic compound with the molecular formula C15H30O. It is a derivative of cyclohexanol, characterized by the presence of two tert-butyl groups and one methyl group attached to the cyclohexane ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Wirkmechanismus

Target of Action

It is often used as a starting material in organic synthesis to prepare other compounds . It has chirality and can be used as the chiral skeleton of catalysts .

Mode of Action

As a chiral compound, it can influence the stereochemistry of reactions when used as a catalyst .

Pharmacokinetics

Its physical and chemical properties such as boiling point (270°c), density (0884), and solubility (soluble in organic solvents like ether and benzene, slightly soluble in water) may influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Di-tert-butyl-4-methylcyclohexanol. For instance, it should be stored in a sealed container in a dry, cool place, away from oxidizing agents and heat sources . It should be handled with appropriate protective equipment to avoid contact with skin, eyes, or the respiratory system, as it can be irritating .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butyl-4-methylcyclohexanol can be synthesized through a multi-step process involving the following key steps:

Formation of 2,6-Di-tert-butylcyclohexanol: This intermediate is prepared by reacting cyclohexene with tert-butyl hydroperoxide in the presence of a catalyst such as molybdenum or tungsten.

Methylation: The intermediate 2,6-Di-tert-butylcyclohexanol is then subjected to methylation using a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (DMS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Di-tert-butyl-4-methylcyclohexanol undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2,6-Di-tert-butyl-4-methylcyclohexanol has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Di-tert-butyl-4-methylphenol:

2,6-Di-tert-butyl-4-methylpyridine: This compound is used as a sterically hindered base in organic synthesis.

Uniqueness

2,6-Di-tert-butyl-4-methylcyclohexanol is unique due to its cyclohexanol backbone, which imparts different chemical properties compared to its phenol and pyridine analogs. Its structure allows for distinct reactivity and applications, particularly in the synthesis of complex organic molecules and as a stabilizer in industrial products .

Biologische Aktivität

2,6-Di-tert-butyl-4-methylcyclohexanol (DTBMCH) is an organic compound known for its antioxidant properties and potential biological activities. It is structurally similar to 2,6-di-tert-butyl-4-methylphenol (BHT), which has been extensively studied for its applications in food preservation, cosmetics, and pharmaceuticals. This article reviews the biological activity of DTBMCH, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Chemical Formula : C15H30O

- CAS Number : 163119-16-2

- Molecular Weight : 230.41 g/mol

DTBMCH exhibits its biological activity through various mechanisms:

- Antioxidant Activity : Similar to BHT, DTBMCH acts as a free radical scavenger, protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS) .

- Antibiofilm Properties : Recent studies have demonstrated that DTBMCH possesses significant antibiofilm activity against pathogenic bacteria such as Vibrio harveyi, Vibrio parahaemolyticus, and Vibrio vulnificus. It inhibits biofilm formation by disrupting quorum sensing pathways .

- Gene Expression Modulation : DTBMCH has been shown to down-regulate the expression of key quorum sensing regulator genes in Vibrio species, which are crucial for biofilm formation and virulence .

Antimicrobial Activity

DTBMCH has demonstrated promising antimicrobial properties in both in vitro and in vivo studies:

- In Vitro Studies : The effective biofilm inhibitory concentration (BIC) of DTBMCH was identified at 250 μg/ml against various Vibrio species. It significantly reduced bioluminescence production and other virulence traits associated with these pathogens .

- In Vivo Studies : In trials involving Litopenaeus vannamei (Pacific white shrimp), DTBMCH treatment resulted in survival rates of up to 88% when exposed to Vibrio infections, indicating its potential as a therapeutic agent in aquaculture .

Cytotoxicity and Safety Profile

The safety profile of DTBMCH has been evaluated through various toxicity assays:

- Non-Bactericidal Effects : Growth curve analysis indicated that DTBMCH does not exhibit bactericidal properties at the concentrations tested, suggesting it may be safe for use without killing beneficial bacteria .

- Toxicological Assessments : According to the NIOSH occupational exposure banding process, compounds similar to DTBMCH are assessed for toxicity across multiple endpoints including carcinogenicity and reproductive toxicity. The data suggest that while some phenolic compounds can be hazardous at high concentrations, DTBMCH shows a favorable safety profile at lower doses .

Case Studies and Research Findings

Recent research has highlighted several key findings regarding the biological activity of DTBMCH:

- Antibiofilm Efficacy :

- Mechanistic Insights :

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h10-13,16H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXQKWDQCODZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889039 | |

| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163119-16-2 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163119-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163119162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.